molecular formula C9H16O3 B595952 (R)-2-(Hex-5-enyloxy)propanoic acid CAS No. 1218998-90-3

(R)-2-(Hex-5-enyloxy)propanoic acid

Cat. No.: B595952
CAS No.: 1218998-90-3
M. Wt: 172.224
InChI Key: AJARURYEKUWTFJ-MRVPVSSYSA-N
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Description

®-2-(Hex-5-enyloxy)propanoic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of propanoic acid, featuring a hex-5-enyloxy group attached to the second carbon of the propanoic acid backbone

Scientific Research Applications

®-2-(Hex-5-enyloxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.

    Industry: The compound’s unique structure makes it valuable in the production of polymers and other materials with specific properties.

Safety and Hazards

For safety information and potential hazards associated with “®-2-(Hex-5-enyloxy)propanoic acid”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Hex-5-enyloxy)propanoic acid typically involves the esterification of propanoic acid with 5-hexen-1-ol, followed by hydrolysis to yield the desired product. The reaction can be catalyzed by acid or base, with common catalysts including sulfuric acid or sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Hex-5-enyloxy)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-(Hex-5-enyloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hex-5-enyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which ®-2-(Hex-5-enyloxy)propanoic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 5-hexen-1-yl ester: A closely related compound with similar reactivity and applications.

    1-(Hex-5-enyloxy)benzene: Another compound featuring the hex-5-enyloxy group, used in different contexts.

    4-(Hex-5-enyloxy)phenylboronic acid: A boronic acid derivative with applications in organic synthesis.

Uniqueness

®-2-(Hex-5-enyloxy)propanoic acid is unique due to its specific structure, which combines the properties of propanoic acid with the reactivity of the hex-5-enyloxy group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

(2R)-2-hex-5-enoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-4-5-6-7-12-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJARURYEKUWTFJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682182
Record name (2R)-2-[(Hex-5-en-1-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218998-90-3
Record name (2R)-2-(5-Hexen-1-yloxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218998-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[(Hex-5-en-1-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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